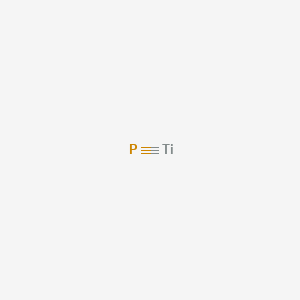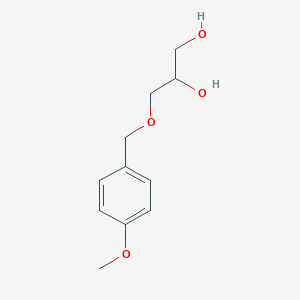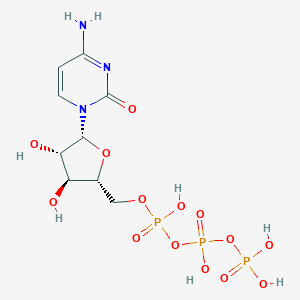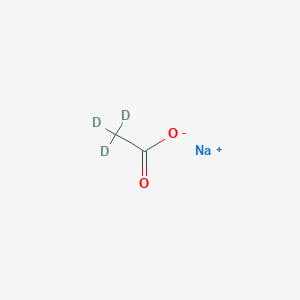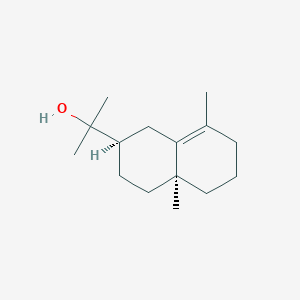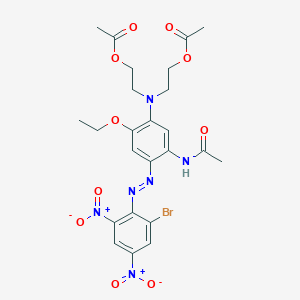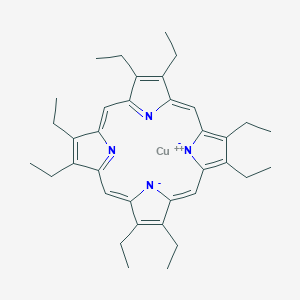
2,3,7,8,12,13,17,18-Octaéthyl-21H,23H-porphine cuivre(II)
Vue d'ensemble
Description
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (OEP-Cu(II)) is a copper-porphyrin complex that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory setting.
Applications De Recherche Scientifique
Chimie des matériaux et supramoleculaire
Le Cu(II) Octaéthylporphine a de nombreuses applications en chimie des matériaux et supramoleculaire . Il a été utilisé dans l'étude du contrôle de l'assemblage moléculaire à une interface électrochimique .
Chimie redox
La chimie redox du Cu(II) Octaéthylporphine a été rapportée . Cela implique l'étude des réactions de transfert d'électrons entre les complexes de porphyrine de cuivre (II) et divers réactifs oxydants .
Matériaux photoniques et optiques
Le 2,3,7,8,12,13,17,18-Octaéthyl-21H,23H-porphine cobalt (II) est utilisé dans les matériaux photoniques et optiques . Il est probable que la variante cuivre (II) ait des applications similaires .
Développement de capteurs
L'octaéthylporphyrine (OEP), une porphyrine synthétique, peut être fabriquée en dispositifs de mesure de l'oxygène pour la détection cellulaire . L'OEP métallisé, tel que le Cu(II) Octaéthylporphyrine, a trouvé une variété d'utilisations comme capteurs .
Catalyse
L'OEP métallisé a été utilisé pour l'élimination du monoxyde de carbone par catalyse . Il est possible que le Cu(II) Octaéthylporphyrine puisse être utilisé dans des applications similaires
Mécanisme D'action
Target of Action
Similar compounds such as porphyrin metalates have been used to form mixed adlayers with other molecules, suggesting a potential role in molecular interactions .
Mode of Action
The mode of action of Cu(II) Octaethylporphine involves its interaction with other molecules to form mixed adlayers . This process is typically achieved by immersing a substrate in a solution containing Cu(II) Octaethylporphine and other molecules .
Result of Action
The formation of mixed adlayers suggests potential applications in materials science .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cu(II) Octaethylporphine. For instance, the formation of mixed adlayers is typically carried out in a benzene solution .
Propriétés
IUPAC Name |
copper;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Cu/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWUPEFEFRBNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44CuN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14409-63-3 | |
| Record name | ((2,3,7,8,12,13,17,18)-Octaethylporphinato)copper (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014409633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the interaction between 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (CuOEP) and cobalt(II) phthalocyanine (CoPc) influence their organization on a gold surface?
A1: Research indicates that CuOEP and CoPc form mixed adlayers on gold surfaces with their arrangement influenced by several factors. [, ] The competitive adsorption between the two molecules leads to CoPc gradually displacing CuOEP over time. [, ] Interestingly, instead of random distribution, CuOEP and CoPc arrange themselves in an alternating pattern on Au(111) surfaces, forming either a p(9 × 3√7R - 40.9°) or a p(9 × 3√7R - 19.1°) structure. [] This ordered arrangement suggests specific intermolecular interactions between CuOEP and CoPc influence their self-assembly.
Q2: How does the application of an electrochemical potential affect the organization of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (CuOEP) and cobalt(II) phthalocyanine (CoPc) on gold surfaces?
A2: Electrochemical potential plays a crucial role in modulating the surface organization of CuOEP and CoPc on gold. [, ] Modulating the electrode potential accelerates the surface mobility and reorganization of these molecules. [] Applying different potentials leads to the formation of distinct surface structures, suggesting that controlled phase separation can be achieved through potential modulation. [] This highlights the potential for using electrochemical methods to finely control the nanoscale organization of these molecules on surfaces.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)
